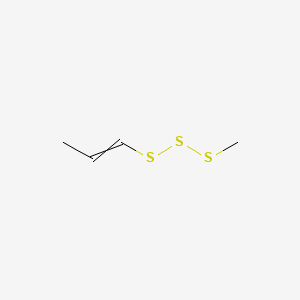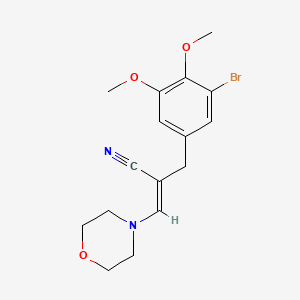
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile is an organic compound that features a brominated benzyl group, two methoxy groups, a morpholine ring, and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 3-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction of the acrylonitrile group could produce an amine.
Applications De Recherche Scientifique
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the morpholine ring are key functional groups that facilitate binding to these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4,5-dimethoxybenzyl)cyclohexanone
- N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- (3-Bromo-4,5-dimethoxybenzyl)(2-furylmethyl)amine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile stands out due to the presence of the acrylonitrile moiety and the morpholine ring.
Propriétés
Formule moléculaire |
C16H19BrN2O3 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
(Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H19BrN2O3/c1-20-15-9-12(8-14(17)16(15)21-2)7-13(10-18)11-19-3-5-22-6-4-19/h8-9,11H,3-7H2,1-2H3/b13-11- |
Clé InChI |
YOHQDSDVEUJYIW-QBFSEMIESA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)C/C(=C/N2CCOCC2)/C#N)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)CC(=CN2CCOCC2)C#N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
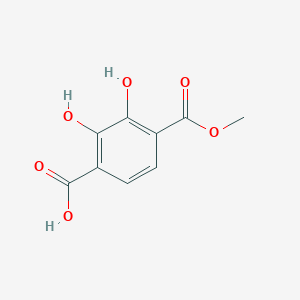
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
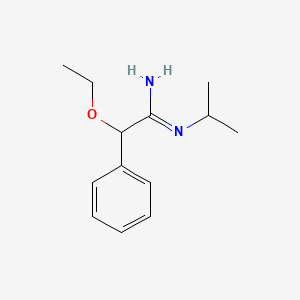
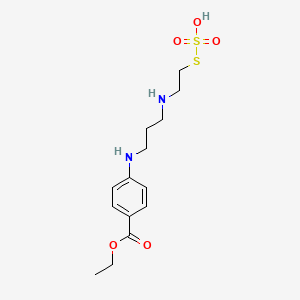
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
